molecular formula C7H9IN2O B610189 Pralidoxime iodide CAS No. 94-63-3

Pralidoxime iodide

カタログ番号 B610189
CAS番号: 94-63-3
分子量: 264.07
InChIキー: KGQDCJOBGLAUBQ-HAAWTFQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralidoxime iodide, also known as 2-PAM, belongs to a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam .


Synthesis Analysis

Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, giving pralidoxime as the iodide salt .


Molecular Structure Analysis

The molecular formula of Pralidoxime iodide is C7H9N2O+ . The molecular weight is 137.1592 g/mol .


Chemical Reactions Analysis

Pralidoxime iodide reactivates nerve agent-inhibited AChE via direct nucleophilic attack by the oxime moiety on the phosphorus center of the bound nerve agent .


Physical And Chemical Properties Analysis

The average mass of Pralidoxime iodide is 264.064 Da and the monoisotopic mass is 263.975952 Da .

科学的研究の応用

Treatment of Organophosphorus Insecticide Poisoning

  • Application Summary: Pralidoxime iodide is used in the treatment of poisoning due to organophosphorus insecticides . Organophosphorus insecticides are a major global public health problem, causing an estimated 200,000 deaths each year .
  • Methods of Application: In a study, pralidoxime chloride was administered in a double-blind randomized placebo-controlled trial. The dosage was a 2 g loading dose over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days .
  • Results/Outcomes: Despite clear reactivation of red cell acetylcholinesterase in patients poisoned by diethyl organophosphorus pesticides, the study found no evidence that this regimen improves survival or reduces the need for intubation in patients with organophosphorus insecticide poisoning .

Antidote for Overdosage by Anticholinesterase Drugs

  • Application Summary: Pralidoxime iodide is used in the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .

Antidote for Chemical Warfare Agents

  • Application Summary: Pralidoxime iodide is used as an antidote to treat poisoning caused by organophosphate chemicals used in chemical warfare, such as sarin .
  • Methods of Application: The specific methods of application would depend on the specific case of poisoning and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .

Treatment of Overdose by Anticholinesterase Drugs Used in Muscle Disorders

  • Application Summary: Pralidoxime iodide is used in the control of overdosage by anticholinesterase drugs used in the treatment of muscle disorders .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .

Antidote for Organophosphate Pesticides and Chemicals

  • Application Summary: Pralidoxime iodide is an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme .
  • Methods of Application: If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Treatment of Paralysis Caused by Certain Drug Overdose

  • Application Summary: Pralidoxime reverses muscle weakness or paralysis caused by a poison or certain drug overdose .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .

Safety And Hazards

Pralidoxime iodide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBVYCDYFJUNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6735-59-7 (Parent)
Record name Pralidoxime iodide [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established., The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase.
Record name 2-PAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pralidoxime iodide

CAS RN

94-63-3, 6735-59-7
Record name Pralidoxime iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pralidoxime iodide [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pralidoxime iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pralidoxime iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pralidoxime iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
10
Citations
K Sakurada, K Matsubara, K Shimizu, H Shiono… - Neurochemical …, 2003 - Springer
The in vivo rat brain microdialysis technique with HPLC/UV was used to determine the blood-brain barrier (BBB) penetration of pralidoxime iodide (2-PAM), which is a component of the …
Number of citations: 222 link.springer.com
K Sakurada, H Ikegaya, H Ohta, T Akutsu, T Takatori - Toxicology letters, 2006 - Elsevier
Pralidoxime iodide (2-PAM), an antidote approved for the reactivation of inhibited acetylcholinesterase (AChE) in organophosphate poisoning, dose-dependently hydrolyzed an …
Number of citations: 36 www.sciencedirect.com
E SUZUKI, K DOI, T KONDO, H MATSUI… - Chemical and …, 1975 - jstage.jst.go.jp
… The purpose of this report is to investigate the mechanism of intestinal absorption of pralidoxime iodide (2—PAM) and several cationic drugs. On the mechanism of the intestinal …
Number of citations: 2 www.jstage.jst.go.jp
A Shlosberg - Journal of the American Veterinary Medical …, 1976 - europepmc.org
… Many of the birds died but some were treated with pralidoxime iodide, 100 mg/kg of body weight, given by intramuscular injection. All treated birds recovered, some in a very short time. …
Number of citations: 12 europepmc.org
RI Ellin, DE Easterday - Journal of Pharmacy and Pharmacology, 1961 - academic.oup.com
… A satisfactory method for the separation and identification of in vitro breakdown products of pralidoxime iodide (PAM ; pyridine-2-aldoxime … The present study of the chromatographic …
Number of citations: 12 academic.oup.com
A Shlosberg, MN Egyed, A Eilat, M Malkinson… - Avian diseases, 1976 - JSTOR
… Two widely accepted antidotes for OP poisoning were used: pralidoxime iodide (pyridine-2- … The first quaternary oxime used therapeutically in man, pralidoxime iodide (2-PAM), has …
Number of citations: 5 www.jstor.org
Y Fujino, Y Inoue, M Onodera, K Endo… - … jun Kikanshi= The …, 2004 - europepmc.org
We encountered three cases of organophosphate poisoning treated with pralidoxime iodide (PAM) and whole-bowel irrigation without atropine sulfate. All patients recovered without …
Number of citations: 2 europepmc.org
D Du, X Huang, J Cai, A Zhang - Biosensors and Bioelectronics, 2007 - Elsevier
… Ninety-five percent reactivation of the inhibited AChE could be regenerated using pralidoxime iodide within 8 min. The proposed electrochemical pesticide sensitivity test exhibited high …
Number of citations: 120 www.sciencedirect.com
D Du, X Huang, J Cai, A Zhang - Sensors and Actuators B: Chemical, 2007 - Elsevier
… A 95% reactivation of the inhibited AChE could be regenerated for using pralidoxime iodide within 8 min. The constructed biosensor processing prominent characteristics and …
Number of citations: 179 www.sciencedirect.com
P Eyer, N Buckley - The Lancet, 2006 - thelancet.com
… of 1 g/h pralidoxime iodide for 48 h. The other half received a lower dose: 1 g/h every 4 h. … Pawar and colleagues used pralidoxime iodide. Although the continuous high-dose infusion …
Number of citations: 45 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。